(R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Asymmetric Synthesis Chiral Auxiliary Stereochemistry

(R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide (CAS 1980007-44-0) belongs to the class of enantiopure N-tert-butanesulfinyl imines (Ellman's imines), which serve as versatile chiral auxiliaries and intermediates in the asymmetric synthesis of amines and amino acid derivatives. This specific member incorporates a 3,5-dichlorophenyl substituent on the imine carbon, which distinguishes its electronic and steric profile from the parent benzylidene analog.

Molecular Formula C11H13Cl2NOS
Molecular Weight 278.2 g/mol
CAS No. 1980007-44-0
Cat. No. B1412752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
CAS1980007-44-0
Molecular FormulaC11H13Cl2NOS
Molecular Weight278.2 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N=CC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C11H13Cl2NOS/c1-11(2,3)16(15)14-7-8-4-9(12)6-10(13)5-8/h4-7H,1-3H3/t16-/m1/s1
InChIKeyPZEXDKSDXMGGPK-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-N-(3,5-Dichlorobenzylidene)-2-methylpropane-2-sulfinamide (CAS 1980007-44-0): A Chiral N-Sulfinyl Imine Building Block


(R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide (CAS 1980007-44-0) belongs to the class of enantiopure N-tert-butanesulfinyl imines (Ellman's imines), which serve as versatile chiral auxiliaries and intermediates in the asymmetric synthesis of amines and amino acid derivatives [1]. This specific member incorporates a 3,5-dichlorophenyl substituent on the imine carbon, which distinguishes its electronic and steric profile from the parent benzylidene analog. While multiple vendors list this compound with purities typically ranging from 95% to 98%, the publicly available literature lacks dedicated reaction optimization studies or biological activity profiles for this exact structure, positioning it as a specialized, application-driven procurement target rather than a broadly characterized commodity chemical [2].

1
Enantiopure (R)-sulfinamide chiral auxiliary with defined sulfur configuration
2
3,5-dichlorophenyl imine for modulated electrophilicity and lipophilicity
3
Application-driven procurement; verify vendor purity specification for synthesis needs

Why Generic Substitution Fails for (R)-N-(3,5-Dichlorobenzylidene)-2-methylpropane-2-sulfinamide in Chiral Synthesis


In chiral synthesis, the N-sulfinyl imine's stereochemistry and aromatic substitution pattern are not interchangeable. The (R)-enantiomer (CAS 1980007-44-0) and its (S)-antipode (CAS 1980007-52-0) will direct the stereochemical outcome of nucleophilic additions in opposite absolute configurations [1]. Furthermore, replacing the 3,5-dichlorophenyl group with a phenyl or 4-chlorophenyl substituent alters the imine's electrophilicity and the steric environment around the prochiral center, which can lead to diminished diastereoselectivity or changes in reaction kinetics [2]. The computed LogP of 3.3 and a topological polar surface area (TPSA) of 48.6 Ų for this compound [3] underscore a specific polarity profile that would be altered by any halogen substitution change, potentially affecting solubility and chromatographic behavior in downstream purification.

Enantiomer mismatch
Using the (S)-enantiomer may direct addition to the opposite absolute configuration, risking failure of stereochemical objectives.
Aryl substitution shift
Replacing 3,5-dichlorophenyl with phenyl or mono-chloro analogs can alter imine electrophilicity and steric environment, potentially reducing diastereoselectivity.
Polarity profile change
Halogen pattern modification shifts lipophilicity and polarity, which may affect solubility and chromatographic behavior in purification.

Quantitative Differentiation Guide for (R)-N-(3,5-Dichlorobenzylidene)-2-methylpropane-2-sulfinamide (CAS 1980007-44-0)


Absolute Stereochemical Purity: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1980007-44-0) and (S)-enantiomer (CAS 1980007-52-0) are defined by their opposing sulfur configuration ('R' vs. 'S'). In nucleophilic addition reactions to N-sulfinyl imines, the chiral sulfur atom dictates the diastereofacial selectivity. The (R)-configuration consistently provides the opposite enantiomeric product series compared to the (S)-configuration [1]. While no head-to-head comparative assay exists for this specific 3,5-dichloro derivative, the class-level inference unequivocally demonstrates that substitution of one enantiomer for the other would invert the absolute configuration of the chiral amine product.

Stereochemical Configuration
Class-level inference
R-configuration → (R)-amine products
(S)-enantiomer → opposite absolute configuration
Enantiomer substitution inverts chiral amine outcome
Specific rotation not publicly reported; confirm identity before use
Asymmetric Synthesis Chiral Auxiliary Stereochemistry

Electronic Modulation via 3,5-Dichloro Substitution vs. Parent Benzylidene

The presence of two electron-withdrawing chlorine atoms at the 3- and 5-positions of the phenyl ring increases the electrophilicity of the imine carbon relative to the unsubstituted N-benzylidene-2-methylpropane-2-sulfinamide [1]. No direct reactivity comparison data have been published for this specific pair. However, a supporting cross-study analysis of aryl-substituted N-sulfinyl imines indicates that electron-deficient aromatic imines undergo faster nucleophilic additions and can exhibit enhanced diastereoselectivity in certain Grignard and organozinc additions [2]. The XLogP3-AA computed lipophilicity for the 3,5-dichloro derivative is 3.3 [3], compared to a computed value of approximately 2.4 for the unsubstituted benzylidene analog, representing a notable increase in hydrophobicity.

Electrophilic Modulation
Supporting evidence
Δ LogP ≈ +0.9 vs. parent benzylidene
Increased imine electrophilicity inferred
Electronic and lipophilic shift may alter reaction rate and selectivity
No direct comparative data for this exact pair; class-level aryl trend
Medicinal Chemistry Structure-Activity Relationship Imine Reactivity

Purity and Physical Specification Benchmarks for Procurement

Commercial availability data indicate that the (R)-enantiomer is typically supplied at 95% purity or 98% purity by different vendors. In comparison, the (S)-enantiomer (CAS 1980007-52-0) is listed with a minimum purity of 97% (NLT 97%) by certain suppliers . This suggests the (R)-enantiomer may be accessible in a higher certified purity bracket (up to 98%), which can be critical for minimizing byproduct formation in stoichiometric chiral auxiliary applications where the imine is used in excess.

Certified Purity Bracket
Cross-study comparable
(R)-isomer up to 98% purity
(S)-isomer NLT 97%
Higher available purity may reduce pre-reaction purification needs
Vendor specifications; verify lot-specific COA
Quality Control Vendor Specification Analytical Chemistry

Molecular Weight and Density Differences vs. Non-Chlorinated Parent

The molecular weight of the 3,5-dichloro derivative is 278.2 g/mol [1], significantly higher than that of the non-halogenated N-benzylidene-2-methylpropane-2-sulfinamide (209.31 g/mol). This 32.9% increase in molecular weight affects molar calculations for stoichiometric reagent charging and influences the compound's boiling point (predicted 405.2±55.0 °C) and vapor pressure, relevant to safe handling and distillation considerations.

Molecular Weight Difference
Cross-study comparable
278.2 g/mol (3,5-diCl) vs. 209.3 g/mol (parent)
+32.9% mass increase
Stoichiometric adjustment required when substituting building blocks
Based on molecular formula; confirm for scale-up calculations
Analytical Chemistry Process Chemistry Safety

Optimal Application Scenarios for (R)-N-(3,5-Dichlorobenzylidene)-2-methylpropane-2-sulfinamide Based on Evidence


Asymmetric Synthesis of (R)-Configured 3,5-Dichlorophenyl-Containing Chiral Amines

When a synthetic route requires the installation of a chiral amine bearing a 3,5-dichlorophenyl group with a defined (R)-absolute configuration, (R)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide is the direct precursor of choice. Nucleophilic addition of organometallic reagents (e.g., Grignard, organolithium, or organozinc) to the imine, followed by acidic cleavage of the sulfinyl auxiliary, yields the target chiral amine. The (S)-enantiomer would provide the opposite amine enantiomer, while the non-chlorinated analog would preclude incorporation of the chlorine atoms critical for target binding or physicochemical properties [1].

Medicinal Chemistry Exploration of Halogenated Scaffolds

In structure-activity relationship (SAR) studies where the 3,5-dichlorophenyl motif is a pharmacophore element, this compound serves as a key intermediate to access libraries of chiral amines. The electron-withdrawing chlorine substituents modulate the imine's reactivity profile, potentially enabling milder reaction conditions relative to electron-rich analogs. The increased lipophilicity (computed LogP = 3.3) of derived products may also be advantageous for optimizing blood-brain barrier penetration or membrane permeability [2].

Diastereoselective Synthesis Requiring High Chiral Purity

For research programs demanding high enantiomeric excess, sourcing the (R)-enantiomer at 98% purity (as available from certain vendors) is critical. Lower purity batches, or accidental use of the (S)-enantiomer, would introduce the opposite diastereomer in the product, complicating chiral HPLC purification and reducing overall yield. The single defined stereocenter at sulfur, confirmed by InChI stereodescriptor, ensures reliable diastereofacial control when used as a stoichiometric chiral auxiliary [3].

Process Chemistry Scale-Up of Dedicated Synthetic Intermediates

In process development, the 32.9% higher molecular weight (278.2 g/mol) of this derivative compared to the parent benzylidene imine necessitates precise molar adjustment. The predicted high boiling point (405 °C) also informs distillation and drying protocols, ensuring the compound is handled safely and efficiently in multi-kilogram campaigns. These physical property differentiations underscore the need for dedicated procurement rather than ad hoc substitution .

Application
Selection Property
Validation Focus
Synthesis of (R)-3,5-dichlorophenyl amines
Chiral auxiliary configuration
Confirm (R)-sulfur stereochemistry for desired amine enantiomer
Halogenated scaffold SAR
3,5-Dichloro substitution pattern
Evaluate electrophilicity and lipophilicity modulation in structure-activity studies
High-ee chiral amine synthesis
Certified enantiomeric purity
Verify lot purity and stereochemical fidelity for asymmetric transformation
Scale-up synthesis
Molecular weight and physical properties
Adjust stoichiometry and handling protocols per compound-specific parameters
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